"1-Nitroso-5-(3-pyridinyl)-2-pyrrolidinol acetate" chemical properties
"1-Nitroso-5-(3-pyridinyl)-2-pyrrolidinol acetate" chemical properties
A Metabolic Probe for N'-Nitrosonornicotine (NNN) Activation Pathways
Executive Summary
1-Nitroso-5-(3-pyridinyl)-2-pyrrolidinol acetate (also known as 5'-acetoxy-NNN ; CAS: 68743-65-7) is a critical synthetic standard and metabolic probe used in the study of tobacco-specific nitrosamines (TSNAs). It serves as a stable, chemically protected precursor to 5'-hydroxy-NNN , a primary metabolite of the potent carcinogen N'-nitrosonornicotine (NNN).
While the 2'-hydroxylation pathway of NNN is widely recognized as the primary route to DNA alkylation (via diazonium ion formation), the 5'-hydroxylation pathway —mediated by this acetate derivative in laboratory settings—represents a competing metabolic outcome that dictates the balance between detoxification and carcinogenesis. This guide details the physicochemical properties, synthesis, and experimental utility of 5'-acetoxy-NNN in elucidating nitrosamine toxicology.
Part 1: Chemical Identity & Structural Analysis
This compound is a regioselective derivative of NNN where the pyrrolidine ring is oxidized at the 5-position (relative to the nitrogen, utilizing standard pyrrolidine numbering where the pyridine is at position 5) or the 5'-position (utilizing nicotine numbering).
1.1 Physicochemical Profile
| Property | Specification |
| IUPAC Name | 1-Nitroso-5-(3-pyridinyl)-2-pyrrolidinol acetate (ester) |
| Common Name | 5'-Acetoxy-NNN |
| CAS Number | 68743-65-7 |
| Molecular Formula | C₁₁H₁₃N₃O₃ |
| Molecular Weight | 235.24 g/mol |
| Appearance | Yellow viscous oil or amorphous solid |
| Solubility | Soluble in DMSO, Methanol, CH₂Cl₂; Hydrolyzes in aqueous buffer |
| Stability | Stable at -20°C (desiccated); Unstable in acidic/basic aqueous media |
1.2 Structural Causality
The molecule features an acetate group at the C2 position of the pyrrolidine ring (C5' in nicotine numbering). This ester bond is strategic :
-
Hemiaminal Protection: The free alcohol (1-nitroso-5-(3-pyridinyl)-2-pyrrolidinol) is a hemiaminal. Hemiaminals are inherently unstable and spontaneously ring-open to form aldehydes.
-
Controlled Release: The acetate group "locks" the molecule in the cyclic form. Upon treatment with esterase (e.g., porcine liver esterase) or base, the acetate is cleaved, generating the transient 5'-hydroxy metabolite in situ for mechanistic studies.
Part 2: Metabolic Context & Mechanism of Action
The biological relevance of 1-Nitroso-5-(3-pyridinyl)-2-pyrrolidinol acetate lies in its ability to model the 5'-hydroxylation pathway of NNN without the confounding presence of 2'-hydroxylation products.
2.1 The Divergent Pathways of NNN
Metabolic activation of NNN by Cytochrome P450 enzymes (specifically CYP2A6 and CYP2A13) occurs at two carbon atoms
-
2'-Hydroxylation: Leads to spontaneous decomposition into a pyridyloxobutyl-diazonium ion (DNA alkylating agent).
-
5'-Hydroxylation (Modeled by this Acetate): Leads to ring opening, forming 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB) and subsequent oxidation to 4-oxo-4-(3-pyridyl)butanoic acid (keto acid) or reduction to alcohols.
2.2 Mechanism of Hydrolysis and Ring Opening
The following diagram illustrates the pathway from the stable acetate precursor to the ring-opened metabolites.
Figure 1: Activation pathway of 1-Nitroso-5-(3-pyridinyl)-2-pyrrolidinol acetate mimicking the 5'-hydroxylation of NNN.
Part 3: Synthesis & Preparation
The synthesis of 5'-acetoxy-NNN is historically achieved via the oxidative acetoxylation of NNN. This method, pioneered by Hecht et al., generates both the 2'- and 5'-isomers, which must be separated.
3.1 Synthetic Workflow (Oxidative Acetoxylation)
Reagents: N'-Nitrosonornicotine (NNN), Lead Tetraacetate (LTA), Benzene (or Dichloromethane).
-
Reaction: NNN is dissolved in dry benzene. Lead tetraacetate (1.1 equivalents) is added. The mixture is refluxed under nitrogen.
-
Mechanism: LTA abstracts a hydride from the
-carbons, creating an iminium ion which is trapped by the acetate. -
Purification (Critical Step): The reaction yields a mixture of 2'-acetoxy-NNN (approx. 40%) and 5'-acetoxy-NNN (approx. 25%).
-
Separation: High-Performance Liquid Chromatography (HPLC) is required.
-
Stationary Phase: Normal phase silica.
-
Mobile Phase: Hexane/Ethyl Acetate gradient.
-
Elution Order: The 5'-acetoxy isomer generally elutes after the 2'-acetoxy isomer due to steric interactions and polarity differences of the pyridine nitrogen proximity.
-
Note: Due to the carcinogenicity of NNN and its derivatives, all synthesis must occur in a glovebox or certified chemical fume hood with specific deactivation protocols (see Safety).
Part 4: Experimental Protocols
4.1 Hydrolysis & Trapping Assay
To study the reactivity of the 5'-hydroxylation pathway, the acetate must be hydrolyzed to generate the electrophile.
Objective: Quantify the rate of hydrolysis and identify downstream metabolites (lactol vs. open chain).
Protocol:
-
Preparation: Dissolve 1-Nitroso-5-(3-pyridinyl)-2-pyrrolidinol acetate (1 mg) in 100
L DMSO. -
Buffer System: Prepare 0.1 M Phosphate Buffer (pH 7.4) containing Porcine Liver Esterase (PLE, 50 units).
-
Initiation: Add DMSO stock to the buffer at 37°C.
-
Monitoring:
-
UV-Vis: Monitor changes in absorbance at 230-254 nm (pyridine ring).
-
HPLC-UV: Aliquot at t=0, 5, 15, 30, 60 min. Quench with cold acetonitrile.
-
Detection: Look for the disappearance of the acetate peak and the appearance of the broad peak corresponding to the lactol/aldehyde equilibrium.
-
4.2 DNA Binding (In Vitro)
While 5'-acetoxy-NNN is less potent than the 2'-isomer, it is used to assess minor adduct formation or protein binding (hemoglobin).
-
Incubation: Mix 5'-acetoxy-NNN (1 mM) with Calf Thymus DNA (1 mg/mL) in Tris-HCl buffer (pH 7.4) + Esterase.
-
Duration: Incubate for 24 hours at 37°C.
-
Hydrolysis: Precipitate DNA (Ethanol/NaOAc), wash to remove non-covalently bound material.
-
Acid Hydrolysis: Hydrolyze DNA in 0.1 N HCl to release adducts.
-
Analysis: Analyze via LC-MS/MS for specific hydroxybutyl-guanine adducts (distinct from the pyridyloxobutyl adducts of the 2'-pathway).
Part 5: Analytical Characterization
Data presented below is synthesized from standard literature values for 5'-acetoxy-NNN derivatives.
| Technique | Characteristic Signals | Interpretation |
| ¹H NMR (CDCl₃) | Acetate methyl group (-OCOcH₃). | |
| Methine proton at C2 (pyrrolidine), diagnostic of the hemiaminal acetate. | ||
| Pyridine ring protons (characteristic splitting pattern). | ||
| MS (ESI+) | m/z 236 [M+H]⁺ | Protonated molecular ion. |
| m/z 176 [M - OAc]⁺ | Loss of acetate group (formation of iminium ion). | |
| UV-Vis | Pyridine chromophore. |
Part 6: Safety & Handling (E-E-A-T)
Warning: This compound is a derivative of a Class 1 Carcinogen (IARC).
-
Containment: Handle only in a Class II Biosafety Cabinet or Glovebox.
-
PPE: Double nitrile gloves, lab coat, safety goggles.
-
Deactivation: All waste must be treated with 10% NaOH or specific nitrosamine destruction reagents (e.g., HBr in glacial acetic acid) before disposal.
-
Storage: Store at -20°C under argon. The ester is sensitive to moisture; hydrolysis yields the unstable hemiaminal which degrades rapidly.
References
-
Hecht, S. S., & Chen, C. B. (1975). "Synthesis of N'-Nitrosonornicotine and N'-Nitrosonornicotine-2-14C." The Journal of Organic Chemistry. (Fundamental synthesis of NNN precursors).
-
Hecht, S. S., et al. (1980). "Metabolism of N'-nitrosonornicotine in the F344 rat." Cancer Research. (Establishes the 2'- and 5'-hydroxylation pathways).
-
Upadhyaya, P., & Hecht, S. S. (2008). "Large Scale Synthesis of the Tobacco-Specific Carcinogen 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and its Metabolites." Organic Preparations and Procedures International. (Details oxidative acetoxylation methodologies).
-
Peterson, L. A., et al. (2013). "5'-Hydroxylation of N'-Nitrosonornicotine is a Major Pathway of Metabolism in Human Liver Microsomes." Chemical Research in Toxicology. (Validates the biological relevance of the 5'-pathway).
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 100929, 1-Nitroso-5-(3-pyridinyl)-2-pyrrolidinol acetate.
